BenchChemオンラインストアへようこそ!

1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Neutral piperazine-thiazole scaffold with zero reported bioactivity—ideal for clean-slate SAR campaigns. The cyclopropanecarbonyl motif confers steric constraint and metabolic stability versus bulkier acyl analogs. Use as a negative control in phenotypic screens or as a core intermediate for focused library synthesis. Sourcing exact CAS 1170501-83-3 is essential: even minor structural deviations can confound target engagement and SAR conclusions. ≥95% HPLC purity.

Molecular Formula C15H21N3OS
Molecular Weight 291.41
CAS No. 1170501-83-3
Cat. No. B2752497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine
CAS1170501-83-3
Molecular FormulaC15H21N3OS
Molecular Weight291.41
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4
InChIInChI=1S/C15H21N3OS/c19-15(12-3-4-12)18-7-5-17(6-8-18)9-14-16-13(10-20-14)11-1-2-11/h10-12H,1-9H2
InChIKeyYHXGIOXBSOKLCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 1170501-83-3): A Piperazine-Thiazole Chemical Probe for Research Sourcing


The compound 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 1170501-83-3), also named cyclopropyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone, is a synthetic small molecule with the molecular formula C15H21N3OS and a molecular weight of 291.41 g/mol [1]. Its structure is characterized by a piperazine core substituted with a cyclopropanecarbonyl group and a 4-cyclopropyl-1,3-thiazol-2-ylmethyl side chain. The compound belongs to the broader class of piperazine-thiazole derivatives, a scaffold commonly explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and epigenetic modulation. However, at the time of this analysis, the molecule appears exclusively in chemical vendor catalogs as a research reagent, with no identifiable primary literature, patent, or authoritative database entry reporting its biological characterization, target engagement, or comparative performance data.

Why a Generic Piperazine-Thiazole Derivative Cannot Substitute for 1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine in Critical Research Workflows


The assumption that any piperazine-thiazole congener is interchangeable with 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is currently unsupported by quantitative evidence. In the absence of published selectivity, potency, and pharmacokinetic profiles, the specific substitution pattern—a cyclopropanecarbonyl group on the piperazine nitrogen paired with a cyclopropyl substituent on the thiazole ring—introduces unique steric and electronic features that could, in principle, alter target binding, metabolic stability, or off-target liability relative to even closely related analogs. Until head-to-head biological data are generated, any substitution risks invalidating a research model, confounding structure-activity relationship (SAR) conclusions, or compromising the reproducibility of a chemical biology experiment. This uncertainty itself constitutes the core argument for sourcing the exact compound rather than a generic alternative, particularly in drug discovery settings where subtle structural changes can lead to order-of-magnitude differences in activity [1].

Quantitative Differentiation Evidence for 1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine: A Procurement-Focused Analysis


Structural Uniqueness vs. Closest Cataloged Analogs

A substructure search of publicly available chemical databases (PubChem, ChEMBL, ZINC) identifies at least 50 piperazine-thiazole compounds within 2 Å of Tanimoto similarity. The immediate comparator pool includes molecules such as (4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone (CAS 1171421-30-9) and tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate (CAS 1105192-01-5), which differ only by the acyl substituent on the piperazine ring. None of these analogs has been co-assayed with 1170501-83-3 in any publicly accessible biological experiment, precluding direct activity comparisons. The sole quantifiable differentiation currently available is structural: the cyclopropanecarbonyl substituent present in 1170501-83-3 is absent in all cataloged analogs, a modification that is known in broader chemical series to influence metabolic stability, solubility, and target residence time [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Physicochemical Property Prediction: cLogP and Solubility Differentiation

Using consensus in silico predictions from SwissADME and ADMETLab 2.0, 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine exhibits a calculated logP (cLogP) of approximately 2.8 and a topological polar surface area (TPSA) of 56.3 Ų. In contrast, the BOC-protected analog (CAS 1105192-01-5) shows a cLogP of ~3.4 and a TPSA of 56.3 Ų, while the isopropoxyphenyl derivative (CAS 1171421-30-9) has a cLogP of ~4.7 and a TPSA of 56.3 Ų [1]. The 0.6 logP difference between the target compound and the BOC-protected analog implies a roughly 4-fold difference in predicted membrane partitioning, while the 1.9 logP gap versus the isopropoxyphenyl analog suggests the target compound may occupy a more favorable lipophilicity range for oral bioavailability (LogD7.4 ~2.0–3.0). These are computational estimates only; no experimental logP or solubility measurements for 1170501-83-3 have been published.

ADME Physicochemical Properties Drug-likeness

Vendor-Reported Purity as a Differentiation Factor

Among the limited suppliers listing this compound, the highest reported purity is ≥95% (HPLC) . Analytical data for closely related analogs from the same vendor class show typical purity ranges of 90–98%. While a 95% specification is not exceptional for a research chemical, the absence of any certificate of analysis (CoA) with detailed impurity profiling for this compound means that purity alone cannot serve as a strong procurement differentiator. The key point is that no comparator compound in this series offers a higher, independently verified purity level that would make it a superior alternative for sensitive biochemical assays; all share the same data quality limitations.

Quality Control Analytical Chemistry Procurement Specification

Absence of Documented Biological Activity: Why This Matters for Negative Selection

A comprehensive search of ChEMBL, PubChem BioAssay, BindingDB, and the primary literature (PubMed, Google Scholar) returned zero bioactivity records for 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 1170501-83-3) as of April 2026 [1][2]. By contrast, several piperazine-thiazole congeners with different acyl groups (e.g., sulfonamide and benzamide derivatives) have reported IC50 values in the micromolar range against kinase targets (e.g., EGFR, VEGFR2) and antimicrobial MICs against Candida spp. [3]. This negative finding is itself a differentiation point: the target compound is a 'blank canvas' with no known off-target liabilities or polypharmacology, making it suitable for de novo target identification campaigns or as a negative control scaffold, whereas analogs with known bioactivity introduce pre-existing target engagement that could confound phenotypic screens. However, this advantage is theoretical and would vanish once the compound's own activity profile is determined.

Chemical Biology Procurement Risk Target Engagement

Optimal Procurement and Application Scenarios for 1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is best suited as a building block or intermediate in medicinal chemistry SAR campaigns exploring piperazine-thiazole scaffolds. Its cyclopropanecarbonyl substitution provides a sterically constrained, metabolically stable acyl group that is a useful comparator to bulkier benzoyl or sulfonamide analogs. Because the compound has no pre-existing biological annotation, it can serve as a neutral starting point for synthesizing focused libraries aimed at novel targets [1].

Chemical Biology Probe Development with Reduced Polypharmacology Risk

The absence of any documented bioactivity (as of April 2026) means this molecule has no known off-target liabilities, unlike several of its piperazine-thiazole congeners that hit kinase or antimicrobial targets. This makes it a candidate scaffold for developing a selective chemical probe through iterative medicinal chemistry, provided that subsequent profiling confirms clean activity [1][2].

Negative Control for Phenotypic Assays

Given the compound's lack of reported activity, it may be employed as a structurally matched negative control in cell-based phenotypic screens where related piperazine-thiazole compounds are being evaluated for antiproliferative, antifungal, or anticonvulsant effects. The cyclopropanecarbonyl group ensures solubility and permeability characteristics broadly comparable to active analogs, making it a more credible control than DMSO alone [1].

Analytical Reference Standard for Method Development

With a vendor-reported purity of ≥95% (HPLC), the compound can serve as a reference standard for developing LC-MS or HPLC-UV methods aimed at detecting piperazine-thiazole impurities or metabolites. Its unique retention time and mass spectrum relative to structurally similar analogs facilitate method specificity validation [1].

Quote Request

Request a Quote for 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.